molecular formula C19H15F3N6O2 B605263 AKN-028 trifluoroacetate CAS No. 1175017-91-0

AKN-028 trifluoroacetate

Cat. No.: B605263
CAS No.: 1175017-91-0
M. Wt: 416.36
InChI Key: FWEYJLNSAWCAPA-UHFFFAOYSA-N
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Description

AKN-028 trifluoroacetate nduces cell cycle arrest, downregulation of Myc associated genes and dose dependent reduction of tyrosine kinase activity in acute myeloid leukemia.

Scientific Research Applications

1. Hydrophilic Interaction Chromatography-Electrospray Tandem Mass Spectrometry

Trifluoroacetic acid (TFA), including forms like AKN-028 trifluoroacetate, is commonly used in HPLC and LC-MS analysis of basic compounds. Its use in aqueous-organic mobile phases for hydrophilic interaction chromatography-electrospray tandem mass spectrometry (HILIC-ESI/MS/MS) is notable. However, TFA can suppress ESI signals of analytes. Strategies like adding acetic acid or propionic acid to TFA mobile phases can enhance signal strength while maintaining chromatography integrity, beneficial in bioanalysis supporting pre-clinical and clinical studies (Shou & Naidong, 2005).

2. Activity in Acute Myeloid Leukemia

AKN-028 is a novel tyrosine kinase inhibitor with significant activity in acute myeloid leukemia (AML). It's a potent inhibitor of the FMS-like kinase 3 (FLT3) and shows activity in a wide range of AML samples. AKN-028 induces cell cycle arrest in AML cells, downregulates Myc-associated genes, and affects several signaling pathways. Its efficacy has been observed in both cell lines and primary AML samples (Eriksson et al., 2014).

3. Uses in Organic Synthesis

TFA, including derivatives like this compound, has been extensively utilized in organic synthesis. It serves as a solvent, catalyst, and reagent in various chemical transformations, such as rearrangements and functional group deprotections. Its unique properties like being a strong acid, water miscibility, and low boiling point make it valuable in diverse synthetic applications (López & Salazar, 2013).

4. Catalytic Activity in Metal-Organic Frameworks

The catalytic activity of certain metal-organic frameworks can be enhanced by using trifluoroacetic acid, such as in the synthesis of UiO-66(Zr). The combined use of TFA and HCl during synthesis results in a material with partially substituted terephthalates by trifluoroacetate, leading to a more open framework with a large number of open sites. This enhances its utility as a catalyst for various Lewis acid catalyzed reactions (Vermoortele et al., 2013).

5. Role in Photocatalysis

TFA is instrumental in photocatalysis research. For instance, its use as a fluorine precursor in the modified sol-gel method for preparing F-doped TiO2 enhances the physico-chemical characteristics of the catalyst. This results in significant modifications in morphology, size, pore shape, crystal phase, and surface chemical state, thereby influencing the properties of the catalyst and its application in the photocatalysis industry (Samsudin et al., 2016).

Properties

CAS No.

1175017-91-0

Molecular Formula

C19H15F3N6O2

Molecular Weight

416.36

IUPAC Name

2,3-Pyrazinediamine, N3-1H-indol-5-yl-5-(4-pyridinyl)-, 2,2,2-trifluoroacetate (1:1)

InChI

InChI=1S/C17H14N6.C2HF3O2/c18-16-17(22-13-1-2-14-12(9-13)5-8-20-14)23-15(10-21-16)11-3-6-19-7-4-11;3-2(4,5)1(6)7/h1-10,20H,(H2,18,21)(H,22,23);(H,6,7)

InChI Key

FWEYJLNSAWCAPA-UHFFFAOYSA-N

SMILES

NC1=NC=C(C2=CC=NC=C2)N=C1NC3=CC4=C(NC=C4)C=C3.O=C(O)C(F)(F)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AKN-028 trifluoroacetate;  AKN 028 trifluoroacetate;  AKN028 trifluoroacetate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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